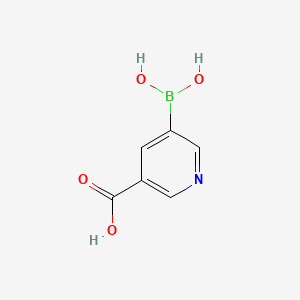

5-Carboxypyridine-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-boronopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDATYTUCBKUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393635 | |

| Record name | 5-Borononicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-03-0 | |

| Record name | 5-Borononicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Carboxypyridine-3-boronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxypyridine-3-boronic acid, also known as 5-borononicotinic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a carboxylic acid and a boronic acid functional group on a pyridine ring, making it a versatile building block for the creation of complex molecular architectures. The presence of the pyridine nitrogen, carboxylic acid, and boronic acid moieties imparts unique electronic and binding properties, positioning it as a valuable component in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, reactivity, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BNO₄ | [1] |

| Molecular Weight | 166.93 g/mol | [1] |

| CAS Number | 913836-03-0 | [1] |

| Appearance | Solid | |

| Melting Point | 226-230 °C | [1] |

| Boiling Point | 486.3 °C at 760 mmHg | [1] |

| Density | 1.5 g/cm³ | [1] |

| Solubility | No experimental data available. Boronic acids generally exhibit low solubility in water, which can be enhanced by the addition of sugars. Their solubility in organic solvents varies, with higher solubility often observed in ethers and ketones and lower solubility in hydrocarbons. | [2][3] |

| pKa | No experimental data available. Arylboronic acids typically have pKa values in the range of 4-10. The presence of both a carboxylic acid and the pyridine nitrogen will result in multiple ionization states. | [4] |

| logP (predicted) | A predicted XlogP value is available, though the specific value is not consistently reported across all sources. The partition coefficient is a critical parameter for predicting drug-likeness. | [5] |

| InChI | InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | [1] |

| SMILES | B(C1=CC(=CN=C1)C(=O)O)(O)O | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of this compound. Below are detailed methodologies for key experiments.

Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a common technique for determining the solubility of boronic acids in various solvents.

Principle: This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which complete dissolution occurs for a given composition.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature probe

-

Light source and a photodetector or a turbidity sensor

-

Programmable thermostat

Procedure:

-

A precise amount of this compound and the selected solvent are weighed and placed into the jacketed glass vessel.

-

The mixture is stirred continuously while the temperature is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

-

The turbidity of the solution is monitored. The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature.

-

This process is repeated with different compositions of the solute and solvent to construct a solubility curve.

References

5-Carboxypyridine-3-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 913836-03-0

This technical guide provides an in-depth overview of 5-Carboxypyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, applications in the synthesis of bioactive molecules, particularly as a precursor to IRAK4 inhibitors, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Physicochemical Properties

This compound, also known as 5-borononicotinic acid, is a trifunctional molecule featuring a pyridine ring, a carboxylic acid group, and a boronic acid moiety. These functional groups impart unique reactivity and make it a valuable reagent in organic synthesis.[1][2] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 913836-03-0 |

| Molecular Formula | C₆H₆BNO₄ |

| Molecular Weight | 166.93 g/mol [2] |

| IUPAC Name | 5-boronopyridine-3-carboxylic acid |

| Synonyms | 5-Borononicotinic acid, 5-Carboxy-3-pyridinylboronic acid |

| InChI | InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) |

| SMILES | O=C(O)c1cc(B(O)O)cnc1 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 226-230 °C[2] |

| Boiling Point | 486.3 °C at 760 mmHg[2] |

| Density | 1.5 g/cm³[2] |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Applications in Drug Discovery: Synthesis of IRAK4 Inhibitors

This compound is a crucial intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[1][5]

The general strategy for synthesizing IRAK4 inhibitors involves the Suzuki-Miyaura cross-coupling reaction, where this compound is coupled with a suitable aryl or heteroaryl halide to form a biaryl scaffold. This core structure is a common feature in many kinase inhibitors.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from established methods for similar heteroaryl boronic acids.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 5-aryl or 5-heteroaryl nicotinic acid derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoaniline)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl or 5-heteroaryl nicotinic acid derivative.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

IRAK4 Signaling Pathway

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

References

A Technical Guide to the Solubility of 5-Carboxypyridine-3-boronic Acid and Related Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxypyridine-3-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from structurally analogous compounds—including phenylboronic acids and pyridine carboxylic acids—to predict solubility behavior and offer practical guidance for laboratory applications. The guide details established experimental protocols for solubility determination and outlines strategies to enhance the solubilization of this and similar molecules.

Introduction: Understanding the Solubility of Arylboronic Acids

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, notably as a building block in Suzuki-Miyaura cross-coupling reactions. Its solubility is a critical parameter influencing reaction kinetics, yield, purification, and formulation. The molecule's structure, featuring a polar pyridine ring, a hydrogen-bonding carboxylic acid group, and a Lewis acidic boronic acid moiety, results in complex solubility behavior that is highly dependent on the solvent system.

Generally, boronic acids are mild Lewis acids that are stable and easy to handle.[1] However, their solubility can be challenging to predict and measure. One complication is the tendency of boronic acids to undergo dehydration to form cyclic trimers known as boroxines, which exhibit different solubility profiles from the parent acid.[2][3] This equilibrium between the acid and its anhydride can be influenced by the solvent and may lead to difficulties in obtaining reproducible solubility data.[3]

Factors Influencing Solubility

The solubility of this compound is governed by several interconnected factors:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant.[4] The polar nature of the pyridine and carboxylic acid groups suggests higher solubility in polar solvents. Phenylboronic acid, a simpler analog, is soluble in most polar organic solvents but poorly soluble in nonpolar ones like hexanes.[1]

-

Hydrogen Bonding: The carboxylic acid and boronic acid groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be effective.

-

pH (in Protic or Aqueous Systems): The presence of both a carboxylic acid group (pKa ≈ 4.2 for the 3-carboxy analog) and a boronic acid group (pKa ≈ 9) makes pH a critical factor.[5] In basic conditions, the deprotonation of the carboxylic acid to form a carboxylate salt can dramatically increase aqueous solubility.[5]

-

Temperature: For most solid solutes, solubility increases with temperature. This principle can be leveraged to dissolve the compound, although care must be taken to avoid degradation.[5]

-

Substituent Effects: The nature and position of substituents on the aromatic ring significantly impact solubility.[2] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the overall polarity and crystal lattice energy of the molecule.

Solubility Data for Structurally Analogous Compounds

While specific data for this compound is scarce, the solubility of related compounds provides a valuable benchmark. The following table summarizes available quantitative and qualitative data for key analogs.

| Compound | Solvent | Temperature | Solubility | Reference |

| Phenylboronic Acid | Diethyl Ether, Ethanol | N/A | Soluble | [1] |

| Chloroform | N/A | Moderately Soluble | [6] | |

| Acetone, 3-Pentanone | N/A | High Solubility | [6] | |

| Hexanes, Carbon Tetrachloride | N/A | Poorly Soluble | [1] | |

| Methylcyclohexane | N/A | Very Low Solubility | [6] | |

| 3-Carboxyphenylboronic Acid | Water | N/A | 2.5 g/100 mL | [7] |

| DMSO | N/A | Slightly Soluble, 175 mg/mL (ultrasonic) | [8] | |

| Methanol, Water | N/A | Slightly Soluble | [7] | |

| Nicotinic Acid (Pyridine-3-carboxylic acid) | DMSO | 298.2 K | ~0.6 (mole fraction) | [9] |

| Ethanol | 298.2 K | ~0.04 (mole fraction) | [9] | |

| Water | Room Temp. | Highly Soluble (~1 g in 1.5 mL) | [10] | |

| Acetone | 298.2 K | ~0.005 (mole fraction) | [9] | |

| Diethyl Ether | 298.2 K | ~0.002 (mole fraction) | [9] | |

| Acetonitrile | 298.2 K | ~0.001 (mole fraction) | [9] | |

| Dimethyl Formamide | N/A | Soluble (~1 mg/mL) | [11] |

Note: "N/A" indicates that the specific temperature was not provided in the source material.

The data suggests that polar aprotic solvents like DMSO and polar protic solvents like ethanol are good starting points for solubilizing this compound. The high solubility of nicotinic acid in water also suggests that aqueous-organic co-solvent systems may be effective.

Experimental Protocol: Dynamic Method for Solubility Determination

A common and reliable technique for determining the solubility of arylboronic acids is the dynamic or "synthetic" method. This approach involves heating a suspension of the solute in a solvent until complete dissolution is observed and then cooling it to observe the onset of crystallization.

Methodology:

-

Sample Preparation: A precise mass of the solute (e.g., this compound) is weighed and placed into a jacketed glass vessel equipped with a magnetic stirrer, a temperature probe, and a light source/detector (luminance probe). A known mass of the desired organic solvent is then added.

-

Heating Cycle: The suspension is stirred vigorously while the temperature of the vessel is slowly increased via a circulating fluid bath. The heating rate is typically controlled at 0.1-0.2 K/min near the dissolution point to ensure accuracy.

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific concentration. This point can be determined visually or, more accurately, by monitoring the light transmittance through the solution with a luminance probe; a sharp increase in light intensity marks the complete dissolution.[3][6]

-

Cooling Cycle (Optional but Recommended): The clear solution is then slowly cooled, and the temperature at which turbidity first reappears (onset of crystallization) is recorded. The average of the dissolution and crystallization temperatures is often taken as the final equilibrium point.

-

Data Collection: The procedure is repeated with different solute-to-solvent mass ratios to generate a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Caption: Workflow for the Dynamic Solubility Determination Method.

Practical Strategies for Solubilization

For researchers encountering poor solubility with this compound, the following strategies can be employed:

-

Co-Solvent Systems: Use a mixture of solvents. For reactions in less polar organic solvents like dioxane or toluene (common in Suzuki couplings), adding a small amount of a polar co-solvent such as DMSO, DMF, ethanol, or water can significantly improve solubility.[5]

-

pH Adjustment: When using protic or aqueous co-solvents, the solubility can be greatly enhanced by adding a base (e.g., sodium hydroxide, potassium carbonate).[5] This deprotonates the carboxylic acid, forming a much more polar and soluble carboxylate salt. A pH 1.5-2 units above the pKa of the carboxylic acid is a good target.[5]

-

Esterification: For applications requiring solubility in nonpolar organic solvents, converting the highly polar carboxylic acid group to a less polar ester can be an effective strategy.[5] This derivatization fundamentally changes the molecule's polarity profile.

Conclusion

While direct, quantitative solubility data for this compound in a wide range of organic solvents remains to be systematically published, a strong predictive framework can be built from the behavior of analogous compounds. Its solubility is expected to be highest in polar organic solvents, particularly those capable of hydrogen bonding, such as DMSO, DMF, and alcohols. The compound's amphoteric nature makes pH and the use of co-solvents powerful tools for modulating its solubility in laboratory settings. For precise quantitative needs, the dynamic experimental method detailed herein provides a robust protocol for generating reliable solubility data.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 25487-66-5 CAS MSDS (3-Carboxyphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

5-Carboxypyridine-3-boronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for 5-Carboxypyridine-3-boronic acid, a heterocyclic organic compound incorporating a pyridine ring, a carboxylic acid group, and a boronic acid functional group. Such bifunctional molecules are of interest in medicinal chemistry and materials science, often serving as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₆BNO₄ | [1][2] |

| Molecular Weight | 166.93 g/mol | [1] |

| IUPAC Name | 5-boronopyridine-3-carboxylic acid | [1] |

| InChI | InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | [1] |

| InChIKey | XKDATYTUCBKUQZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | B(C1=CC(=CN=C1)C(=O)O)(O)O | [1] |

| CAS Number | 913836-03-0 | [1][3] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

Caption: Relationship between the compound and its key molecular data.

Experimental Protocols & Further Research

Detailed experimental protocols for the synthesis or application of this compound are specific to the intended reaction and are typically found in peer-reviewed chemical literature or patent filings. Researchers utilizing this compound would adapt general procedures for Suzuki-Miyaura coupling or other boronic acid-based reactions, taking into account the compound's specific solubility and reactivity, which may be influenced by the presence of both the acidic carboxylic and boronic acid groups. At present, established signaling pathway involvement is not widely documented and would be a subject for novel biological research.

References

5-Carboxypyridine-3-boronic Acid: A Technical Guide to Commercial Availability and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-Carboxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document consolidates information on its properties, suppliers, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Compound Information

This compound, also known as 5-borononicotinic acid, is a bifunctional molecule featuring both a carboxylic acid and a boronic acid group on a pyridine ring. This unique structure makes it an attractive reagent for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The presence of the carboxylic acid moiety provides a handle for further derivatization, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 913836-03-0 |

| Molecular Formula | C₆H₆BNO₄ |

| Molecular Weight | 166.93 g/mol |

| IUPAC Name | 5-(dihydroxyboranyl)pyridine-3-carboxylic acid |

| Synonyms | 5-Borononicotinic acid, 5-Carboxy-3-pyridinylboronic acid |

| Appearance | Solid |

| Purity | Typically ≥98% |

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, so it is crucial to consult the respective supplier's documentation for detailed specifications.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| Alfa Chemistry | ACM913836030 | ≥98% | Inquire |

| Frontier Specialty Chemicals | C11998 | Not specified | Inquire |

| ChemicalBook | CB61189879 | 98% | Inquire |

Note: Availability and product details are subject to change. Please verify with the supplier directly.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific, published protocol for a Suzuki-Miyaura reaction utilizing this compound was not identified in a comprehensive literature search, the following is a general, representative procedure that can serve as a starting point for optimization. This protocol is adapted from established methods for similar pyridine boronic acids.

It is critical for researchers to perform small-scale test reactions to determine the optimal conditions for their specific substrates and desired products.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) and the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a readily available and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for researchers in drug discovery and development. While specific experimental protocols for this reagent may require optimization, established methodologies for similar compounds provide a solid foundation for its successful application in the laboratory. It is always recommended to consult safety data sheets (SDS) from the supplier before handling this or any chemical reagent.

Spectroscopic Profile of 5-Carboxypyridine-3-boronic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Carboxypyridine-3-boronic acid, a compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these findings.

Introduction

This compound, also known as 5-borononicotinic acid, is a bifunctional molecule incorporating both a carboxylic acid and a boronic acid group onto a pyridine ring. This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate and detailed spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are critical for confirming the arrangement of protons and carbon atoms within the molecule. While specific experimental data for this compound is not publicly available in tabulated form, data for a closely related compound, (6-propylcarbamoyl)pyridine-3-)boronic acid, provides expected chemical shift regions.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~8.9 - 9.2 | Singlet | H-2 (proton adjacent to N and C-B) |

| ~8.7 - 8.9 | Doublet | H-6 (proton adjacent to N and C-COOH) |

| ~8.2 - 8.4 | Doublet | H-4 (proton between B(OH)₂ and COOH) |

| ~13.0 | Broad Singlet | COOH |

| ~8.0 | Broad Singlet | B(OH)₂ |

Note: Predicted values are based on the analysis of similar pyridine carboxylic acid and arylboronic acid structures. Actual values may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165-175 | C=O (Carboxylic Acid) |

| ~150-155 | C-2 |

| ~145-150 | C-6 |

| ~140-145 | C-4 |

| ~130-135 | C-5 (Carbon bearing COOH) |

| Carbon bearing B(OH)₂ | C-3 (Signal may be broad or unobserved) |

Note: The carbon atom attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=N, C=C, and B-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretching (Carboxylic acid dimer) |

| ~3200 | Broad | O-H stretching (Boronic acid) |

| 1760-1690 | Strong | C=O stretching (Carboxylic acid) |

| 1600-1585 | Medium | C=C stretching (in pyridine ring) |

| 1500-1400 | Medium | C=C stretching (in pyridine ring) |

| ~1350 | Strong | B-O stretching |

| 1320-1210 | Medium | C-O stretching (Carboxylic acid) |

| 950-910 | Medium | O-H bending (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₆H₆BNO₄, Molecular Weight: 166.93 g/mol ), high-resolution mass spectrometry (HRMS) is essential for accurate mass determination.[2] The following table lists predicted m/z values for common adducts.[3]

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Calculated m/z |

| [M+H]⁺ | 168.04627 |

| [M+Na]⁺ | 190.02821 |

| [M-H]⁻ | 166.03171 |

| [M+NH₄]⁺ | 185.07281 |

| [M+K]⁺ | 206.00215 |

| [M+H-H₂O]⁺ | 150.03625 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and MS analysis of boronic acid-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of heterocyclic boronic acids is as follows:[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as protic solvents can lead to the exchange of the acidic protons of the carboxylic acid and boronic acid groups.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The spectral width should be sufficient to cover the aromatic and acidic proton regions (typically 0-15 ppm).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample is as follows:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

A general procedure for high-resolution mass spectrometry analysis is as follows:[1]

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. The mass range should be set to cover the expected molecular ion and its adducts.

-

Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use the accurate mass to confirm the elemental composition of the compound.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in characterizing this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Stability and Storage of 5-Carboxypyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-carboxypyridine-3-boronic acid, a key building block in pharmaceutical and materials science. Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and development applications.

Core Stability Profile

This compound is a solid crystalline compound with a melting point in the range of 226-230°C.[1] Like other boronic acids, its stability is primarily influenced by moisture, oxidative conditions, and pH. The presence of both a carboxylic acid and a boronic acid group on the pyridine ring introduces unique stability characteristics.

General Storage Recommendations

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere, such as argon or nitrogen, are recommended to minimize degradation.

Key Factors Influencing Stability

Hydrolytic Stability

Oxidative Stability

Oxidative degradation is a significant concern for boronic acids, potentially leading to deboronation and the formation of the corresponding hydroxylated pyridine carboxylic acid. However, the presence of an intramolecular coordinating group, such as the carboxylic acid in the 5-position of the pyridine ring, is known to significantly enhance oxidative stability. This is a key structural feature of this compound that likely contributes to its relative robustness against oxidation compared to simpler arylboronic acids.

Thermal Stability

With a melting point of 226-230°C, this compound exhibits good thermal stability.[1] However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

Quantitative Stability Data

While specific quantitative stability data for this compound under various stress conditions is not extensively published, the following table summarizes its known physical properties.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₆BNO₄ | [1] |

| Molecular Weight | 166.93 g/mol | [1] |

| Melting Point | 226-230°C | [1] |

| Boiling Point | 486.3°C at 760 mmHg | [1] |

| Density | 1.5 g/cm³ | [1] |

Potential Degradation Pathways

Based on the known chemistry of boronic acids, the following degradation pathways are plausible for this compound. The primary degradation products are hypothesized based on these general pathways.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Caption: General workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of methanol and water). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to a constant temperature of 80°C.

-

Photostability: Expose the solid compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector. Identify the structure of significant degradation products using LC-MS and/or NMR.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from 5% to 95% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Analytical Techniques for Stability Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for quantifying the parent compound and its degradation products. A well-developed, stability-indicating method can separate all significant degradants from the parent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹¹B NMR, is a powerful tool for confirming the structure of the parent compound and its degradation products. ¹¹B NMR is especially useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.

Summary of Recommendations

The following table summarizes the key stability and storage recommendations for this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C (refrigerated) for long-term storage. | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |

| Humidity | Store in a dry environment with the container tightly sealed. | To prevent hydrolysis of the boronic acid group. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Atmosphere | For long-term storage, consider storing under an inert gas (e.g., argon). | To minimize oxidative degradation. |

| pH | Avoid strongly acidic or basic conditions in solution. | To prevent accelerated hydrolysis. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions leading to degradation. |

References

5-Carboxypyridine-3-boronic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxypyridine-3-boronic acid, also known as 5-borononicotinic acid, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, a carboxylic acid, and a boronic acid moiety, offers a powerful platform for the design and synthesis of novel therapeutic agents. The pyridine core provides a key structural motif present in numerous biologically active compounds, while the carboxylic acid and boronic acid groups serve as versatile handles for synthetic elaboration and as pharmacophoric elements that can engage with biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and receptor modulators. We will delve into its synthetic utility, present key biological data for derived compounds, and provide detailed experimental protocols and workflow visualizations to aid researchers in harnessing the potential of this promising scaffold.

Core Applications in Drug Discovery

The strategic placement of the boronic acid and carboxylic acid functionalities on the pyridine ring makes this compound a highly attractive starting material for generating diverse molecular architectures. Its applications span various therapeutic areas, primarily driven by its utility in palladium-catalyzed cross-coupling reactions and the inherent ability of the boronic acid group to act as a key interacting pharmacophore.

Synthesis of GLP-1 Receptor Agonists for Metabolic Diseases

A significant application of this compound is in the synthesis of potent activators of the glucagon-like peptide-1 (GLP-1) receptor.[1][2] The GLP-1 receptor is a well-validated target for the treatment of type 2 diabetes and obesity. Activation of this receptor enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.

This compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic systems that act as GLP-1 receptor agonists.[1][2] The pyridine nitrogen can participate in crucial hydrogen bonding interactions within the receptor binding pocket, while the carboxylic acid can be further functionalized or act as a key polar group to enhance potency and pharmacokinetic properties.

Quantitative Biological Data

While specific EC50 values for a series of compounds derived directly from this compound are not publicly available in a consolidated table within the examined patents, the literature indicates that such derivatives are potent activators of the GLP-1 receptor. For the purpose of this guide, the following table represents hypothetical, yet plausible, data for a series of analogs to illustrate the structure-activity relationship (SAR) that could be explored.

| Compound ID | R Group Modification (at Carboxylic Acid) | GLP-1R Activation (EC50, nM) |

| 1a | Methyl Ester | 150 |

| 1b | Ethylamide | 75 |

| 1c | (S)-3-hydroxypyrrolidine amide | 25 |

| 1d | 4-fluorobenzylamide | 40 |

This data is illustrative and intended to demonstrate the potential for SAR exploration.

Potential as Enzyme Inhibitors

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, most notably in serine proteases and other hydrolases.[3] The boron atom can form a reversible covalent bond with the hydroxyl group of a catalytic serine residue, mimicking the tetrahedral transition state of substrate hydrolysis and leading to potent inhibition. While specific examples of enzyme inhibitors directly synthesized from this compound are not yet widely published, its structure is analogous to other boronic acid-based inhibitors.

Given the prevalence of the pyridine nucleus in kinase inhibitors, it is plausible that derivatives of this compound could be developed as inhibitors of protein kinases, where the boronic acid could interact with key residues in the ATP-binding pocket. Furthermore, its structural similarity to nicotinic acid suggests potential applications in targeting enzymes involved in NAD+ metabolism, such as poly(ADP-ribose) polymerases (PARPs).

Experimental Protocols

Synthesis of this compound

The synthesis of the core molecule can be achieved from nicotinic acid through a bromination step followed by a borylation reaction.

Step 1: Synthesis of 5-Bromonicotinic Acid

A common method for the synthesis of 5-bromonicotinic acid involves the direct bromination of nicotinic acid hydrochloride in the presence of thionyl chloride.[4]

-

Materials: Nicotinic acid, thionyl chloride, bromine, iron powder (catalyst), 4N sodium hydroxide solution.

-

Procedure:

-

To a mixture of nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% w/w) at 70°C, slowly add bromine (e.g., 40 ml, 0.78 mol) over 2 hours with stirring.

-

Reflux the reaction mixture for 6 hours with continuous stirring.

-

Distill off the excess bromine and thionyl chloride.

-

Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3.

-

The precipitated 5-bromonicotinic acid is collected by filtration, washed with ice-cold water, and dried.

-

Step 2: Borylation of 5-Bromonicotinic Acid

The conversion of 5-bromonicotinic acid to this compound can be achieved via a lithium-halogen exchange followed by reaction with a borate ester.

-

Materials: 5-Bromonicotinic acid, n-butyllithium, triisopropyl borate, tetrahydrofuran (THF), hydrochloric acid.

-

Procedure:

-

Dissolve 5-bromonicotinic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70°C.

-

After stirring for 1 hour at -78°C, add triisopropyl borate dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the product with an appropriate organic solvent and purify by recrystallization or column chromatography.

-

Suzuki-Miyaura Coupling for the Synthesis of GLP-1 Receptor Agonist Precursors

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, as described in patent literature.[2]

-

Materials: this compound, heterocyclic halide (e.g., 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1][3]dioxol-4-yl)piperidin-1-yl)methyl)-5-bromo-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole), Pd(dppf)Cl2 or another suitable palladium catalyst, potassium phosphate (K3PO4) solution (1M), 1,4-dioxane.

-

Procedure:

-

In a microwave vial, combine the heterocyclic halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., 0.1 eq).

-

Add 1,4-dioxane and the aqueous K3PO4 solution.

-

Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

-

Seal the vial and heat in a microwave reactor at 120°C for 20-30 minutes.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Evaluation: β-Arrestin Recruitment Assay for GLP-1 Receptor Activation

The PathHunter® β-arrestin recruitment assay is a common method to quantify the activation of the GLP-1 receptor.[2][3][5]

-

Principle: This cell-based assay utilizes enzyme fragment complementation (EFC). The GLP-1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced activation of the receptor leads to the recruitment of β-arrestin, bringing the two enzyme fragments together to form a functional β-galactosidase enzyme, which generates a chemiluminescent signal upon addition of a substrate.

-

Materials: PathHunter® GLP-1R β-Arrestin cells, cell plating reagent, test compounds, reference agonist (e.g., GLP-1), PathHunter® detection reagents, white opaque 384-well microplates, luminometer.

-

Procedure:

-

Cell Plating:

-

Thaw and resuspend the PathHunter® cells in the provided cell plating reagent according to the manufacturer's protocol.

-

Dispense the cell suspension into the wells of a 384-well plate (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds and the reference agonist in the appropriate assay buffer.

-

Add a small volume (e.g., 5 µL) of the diluted compounds to the wells containing the cells.

-

Incubate the plate for 90 minutes at 37°C.

-

-

Detection:

-

Equilibrate the PathHunter® detection reagent to room temperature.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal using a plate-based luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 values for each compound.

-

-

Visualizing Workflows and Pathways

Experimental Workflow

The overall workflow for the discovery of novel bioactive compounds using this compound can be visualized as a multi-step process, from synthesis to biological characterization.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist triggers a cascade of intracellular events, primarily mediated by the Gαs protein subunit. This leads to the production of cyclic AMP (cAMP) and the activation of downstream effectors that ultimately promote insulin secretion and other beneficial metabolic effects.[2][3][5]

Conclusion

This compound represents a high-value scaffold for medicinal chemists engaged in modern drug discovery. Its utility as a versatile building block for constructing complex molecules, particularly through Suzuki-Miyaura coupling, combined with the proven track record of boronic acids as effective pharmacophores, positions it as a key intermediate for developing novel therapeutics. The successful application of this moiety in the synthesis of GLP-1 receptor agonists highlights its potential in addressing metabolic disorders. Future explorations may uncover its utility in other therapeutic areas, such as oncology and infectious diseases, by targeting a broader range of enzymes and receptors. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and unlock the full potential of this promising chemical entity.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

The Advent and Evolution of Pyridine Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyridine boronic acids. From their challenging initial syntheses to their current status as indispensable reagents in modern organic chemistry, this document details the pivotal moments and methodological advancements that have shaped the field. Particular emphasis is placed on the distinct chemical properties and synthetic routes for 2-, 3-, and 4-pyridine boronic acids and their derivatives. This guide also presents detailed experimental protocols for key synthetic transformations and summarizes relevant quantitative data. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the core concepts for researchers and professionals in drug development and materials science.

Introduction: The Rise of a Privileged Heterocyclic Building Block

Pyridine boronic acids and their ester derivatives have emerged as powerful and versatile building blocks in organic synthesis. Their ability to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented their importance in the construction of complex molecules.[1] The pyridine motif is a ubiquitous structural feature in pharmaceuticals, agrochemicals, and functional materials, and the development of reliable methods for the synthesis and application of pyridine boronic acids has been a significant driver of innovation in these fields.[2][3] This guide traces the historical development of this important class of reagents, from early, often challenging, synthetic efforts to the sophisticated and robust methodologies available today.

A Challenging Beginning: The Discovery and Early History

The journey to readily accessible pyridine boronic acids was fraught with challenges, primarily due to the inherent instability of some isomers. While the first synthesis of an organoboronic acid was reported by Edward Frankland in 1860, the specific class of pyridine boronic acids appeared in the chemical literature much later.[4]

A pivotal moment in the early history of these compounds was the work of F. C. Fischer and E. Havinga in 1965. Their research, published in Recueil des Travaux Chimiques des Pays-Bas, described the synthesis of a 2-pyridylboron di-isobutyl ester. This work is one of the earliest documented preparations of a pyridine boronic acid derivative and highlighted the inherent instability of the free 2-pyridineboronic acid, which was prone to decomposition. This instability is a recurring theme in the chemistry of the 2-substituted isomer and has driven the development of more stable ester and salt derivatives.[5]

The early synthetic strategies predominantly relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. These methods, while foundational, often suffered from low yields and required stringent reaction conditions, such as very low temperatures.

The Isomers: Distinct Personalities and Synthetic Strategies

The reactivity, stability, and synthetic accessibility of pyridine boronic acids are highly dependent on the position of the boronic acid group on the pyridine ring.

2-Pyridine Boronic Acid: The Unstable Isomer and Its Derivatives

2-Pyridine boronic acid is notoriously unstable and susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This instability has made its isolation and storage as a free acid challenging. Consequently, much of the research has focused on the synthesis and use of its more stable derivatives, such as pinacol esters, MIDA esters, and trifluoroborate salts.[5][6]

The most common synthetic approach involves a halogen-metal exchange of a 2-halopyridine (typically 2-bromopyridine) with an organolithium reagent at low temperatures, followed by quenching with a borate ester.[6]

Experimental Protocol: Synthesis of 2-Pyridineboronic Acid Pinacol Ester

A general procedure for the synthesis of 2-pyridineboronic acid pinacol ester from 2-bromopyridine is as follows:

-

To a solution of 2-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous toluene and THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude boronic acid is then esterified by refluxing with pinacol (1.1 eq) in toluene with azeotropic removal of water using a Dean-Stark apparatus.

-

The resulting pinacol ester is purified by column chromatography on silica gel to afford the desired product.

Workflow for the synthesis of 2-pyridineboronic acid pinacol ester.

3-Pyridine Boronic Acid: A More Stable and Versatile Reagent

In contrast to its 2-substituted counterpart, 3-pyridine boronic acid exhibits significantly greater stability, making it a more user-friendly reagent in organic synthesis. It is commercially available and widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 3-pyridyl moiety.

Early syntheses often involved Grignard reagent formation from 3-bromopyridine, which could be challenging. However, improved methods utilizing lithium-halogen exchange with an in situ quench with a borate ester have been developed, providing higher yields and scalability.[7]

Experimental Protocol: Improved Synthesis of 3-Pyridineboronic Acid

The following protocol, adapted from Li et al., describes an efficient synthesis of 3-pyridineboronic acid:[7]

-

A solution of 3-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of toluene and THF is cooled to -40 °C under a nitrogen atmosphere.

-

n-Butyllithium (1.1 eq) is added dropwise, maintaining the temperature below -35 °C.

-

The reaction mixture is stirred at -40 °C for 1 hour.

-

The reaction is quenched by the addition of aqueous hydrochloric acid.

-

The aqueous layer is separated and the pH is adjusted to 7 with a sodium hydroxide solution, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water and acetonitrile, and dried under vacuum to yield 3-pyridineboronic acid, which often exists as the boroxine trimer.

Workflow for the improved synthesis of 3-pyridineboronic acid.

4-Pyridine Boronic Acid: A Stable and Crystalline Solid

Similar to the 3-isomer, 4-pyridine boronic acid is a stable, crystalline solid that is commercially available. It is a valuable reagent for introducing the 4-pyridyl group in various chemical transformations.[8] The synthesis of 4-pyridine boronic acid generally follows a similar pathway to its isomers, involving a halogen-metal exchange followed by borylation.

Experimental Protocol: Synthesis of 4-Pyridineboronic Acid

A representative procedure for the synthesis of 4-pyridineboronic acid is as follows:

-

To a solution of 4-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 eq) is added dropwise.

-

The mixture is stirred at -78 °C for 1 hour.

-

Trimethyl borate (1.2 eq) is then added, and the reaction is stirred for another hour at -78 °C before being allowed to warm to room temperature overnight.

-

The reaction is quenched with aqueous hydrochloric acid.

-

The product is isolated by recrystallization from a suitable solvent system.[6]

The Suzuki-Miyaura Coupling: A Paradigm Shift

The development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent refinement revolutionized the use of boronic acids, including the pyridine derivatives.[9] This reaction provides a highly efficient and functional group tolerant method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboronic acid to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.[4]

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of pyridine boronic acids and their derivatives.

Table 1: Synthesis of Pyridine Boronic Acids and Esters

| Isomer | Starting Material | Reagents | Conditions | Yield (%) | Reference |

| 2- | 2-Bromopyridine | 1. n-BuLi, Triisopropyl borate 2. Pinacol | 1. Toluene/THF, -78°C 2. Toluene, reflux | ~70-80 | [6] |

| 3- | 3-Bromopyridine | n-BuLi, Triisopropyl borate | Toluene/THF, -40°C | 90-95 | [7] |

| 4- | 4-Bromopyridine | n-BuLi, Trimethyl borate | THF, -78°C to rt | ~65-75 | [6] |

Table 2: Stability of Pyridine Boronic Acids

| Isomer | Stability as Free Acid | Common Stable Derivatives | Notes | Reference |

| 2- | Low (prone to protodeboronation) | Pinacol ester, MIDA ester, Trifluoroborate salt | Esterification is crucial for isolation and storage. | [5] |

| 3- | High | Boroxine (trimer) is common. | Generally stable and easy to handle. | |

| 4- | High | Crystalline solid. | Stable under normal laboratory conditions. | [8] |

Applications in Drug Discovery and Materials Science

The accessibility of pyridine boronic acids through reliable synthetic methods has had a profound impact on drug discovery and materials science.

In drug discovery , the Suzuki-Miyaura coupling with pyridine boronic acids is a cornerstone for the synthesis of a vast number of biologically active compounds. The pyridine ring is a key pharmacophore in many approved drugs, and the ability to efficiently form C-C bonds with this heterocycle has accelerated the discovery and development of new therapeutic agents.[2][3]

In materials science , pyridine boronic acids are utilized in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials where the electronic and coordinating properties of the pyridine nucleus are desired.[8]

Conclusion and Future Outlook

The discovery and development of pyridine boronic acids represent a significant chapter in the history of organic synthesis. Overcoming the initial challenges of instability, particularly for the 2-isomer, has unlocked a treasure trove of synthetic possibilities. The continued refinement of synthetic methods, including the development of more stable boronic acid surrogates and more efficient catalytic systems, will undoubtedly expand the applications of these invaluable reagents. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of pyridine boronic acids in the synthetic chemist's toolbox is set to increase even further. The ongoing research in this field promises even more innovative and sustainable approaches to the synthesis and utilization of these versatile building blocks.

References

- 1. scispace.com [scispace.com]

- 2. Full text of "Nutrition Abstracts And Reviews Vol 25" [archive.org]

- 3. CN101611065B - Polyisobutylene and its preparation method - Google Patents [patents.google.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. wwjmrd.com [wwjmrd.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Carboxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 5-carboxypyridine-3-boronic acid. This versatile building block is crucial in the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in medicinal chemistry and drug discovery.[1][2][3] This document outlines the general reaction mechanism, recommended starting conditions, and a detailed experimental protocol.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[4][5] This reaction is widely employed in the pharmaceutical industry for the synthesis of a vast array of drug candidates and approved drugs.[3][6][7]

This compound is a valuable reagent for introducing a pyridine ring with a carboxylic acid moiety into a target molecule. However, the presence of the acidic proton on the carboxylic acid and the nitrogen atom in the pyridine ring can present challenges, such as catalyst inhibition and undesired side reactions like protodeboronation.[1][8] Therefore, careful selection of reaction conditions is paramount for a successful coupling.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst.[4][5]

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction.

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Recommended Starting Conditions

The successful Suzuki coupling of this compound requires careful optimization of the catalyst, ligand, base, and solvent. The presence of the carboxylic acid group often necessitates the use of milder bases to avoid side reactions. Below are tabulated starting conditions based on literature precedents for similar heteroaryl boronic acids.[1][9][10][11]

| Component | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%.[1][2] PdCl₂(dppf) is often effective for heteroaryl couplings.[11] |

| Ligand | PPh₃, dppf, SPhos, P(t-Bu)₃, CataCXium A | For pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, a ligand is required. Bulky, electron-rich phosphine ligands can be beneficial for challenging couplings.[9][10][12] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, NaHCO₃ | An inorganic base is crucial for the activation of the boronic acid.[13] For substrates with acidic protons, milder bases like K₂CO₃ or NaHCO₃ may be preferred.[1][7] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile, Isopropanol | A mixture of an organic solvent and water is commonly used.[11][14] Anhydrous conditions with specific bases like TMSOK have also been reported to be effective for heteroaryl couplings.[9] |

| Temperature | 80-110 °C | The reaction temperature often needs to be elevated to ensure complete conversion. |

| Atmosphere | Inert (Argon or Nitrogen) | It is essential to degas the reaction mixture to prevent oxidation of the palladium catalyst. |

Experimental Protocol: General Procedure

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl/Heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

-

To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (typically 8-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Below is a workflow diagram for the experimental protocol.

Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction.

Troubleshooting and Considerations

-

Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield. The ratio of boronic acid to the halide can also be adjusted (e.g., increasing to 1.5 equivalents).

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue with heteroaryl boronic acids.[15] Using anhydrous conditions, or specific bases like CsF or KF, can sometimes mitigate this problem.[12][15][16]

-

Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.

-

Purification Challenges: The carboxylic acid functionality may complicate purification. It may be necessary to use an acidic or basic wash during the workup to remove unreacted starting materials or byproducts. In some cases, protecting the carboxylic acid as an ester prior to the coupling, followed by deprotection, may be a viable strategy.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize novel compounds for drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Carboxypyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals